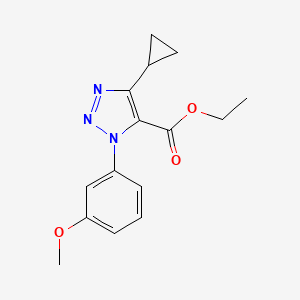
Ethyl 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors through click chemistry techniques. The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne, leading to the desired triazole derivative. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating its cytotoxicity, the compound showed promising results with IC50 values indicating effective inhibition of cell proliferation.
The compound's mechanism of action appears to be linked to its ability to induce apoptosis in cancer cells, as evidenced by increased markers of programmed cell death in treated cultures.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl ring significantly affect the biological activity of the triazole derivatives. For instance, the presence of electron-donating groups like methoxy enhances cytotoxicity. The cyclopropyl moiety also contributes to the overall activity by influencing the compound's lipophilicity and interaction with biological targets.
Study on Anticancer Properties
In a notable study published in Molecules, researchers synthesized a series of triazole derivatives including this compound. The study utilized MTT assays to assess cell viability in various cancer cell lines. The results indicated that compounds with similar structural features exhibited enhanced antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
Eigenschaften
IUPAC Name |
ethyl 5-cyclopropyl-3-(3-methoxyphenyl)triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-21-15(19)14-13(10-7-8-10)16-17-18(14)11-5-4-6-12(9-11)20-2/h4-6,9-10H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGDQSGNNOARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NN1C2=CC(=CC=C2)OC)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















